molecular formula C₁₀H₃D₈IO₂ B1152637 Methyl 4-(2-Iodoethyl)benzoate-d8

Methyl 4-(2-Iodoethyl)benzoate-d8

Cat. No.: B1152637
M. Wt: 298.15
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-Iodoethyl)benzoate-d8 is a deuterated aromatic ester featuring a 2-iodoethyl substituent on the benzene ring. Its molecular formula is C₁₀H₃D₈IO₂ (deuterated form of C₁₀H₁₁IO₂), with a molecular weight of approximately 298.12 g/mol (vs. 290.10 g/mol for the unlabeled compound) . The compound is primarily used in isotopic labeling studies, such as NMR spectroscopy and mass spectrometry, due to its deuterium substitution. It is a controlled, made-to-order product with a short shelf life, requiring specialized handling and documentation .

Properties

Molecular Formula

C₁₀H₃D₈IO₂

Molecular Weight

298.15

Synonyms

4-(2-Iodoethyl)benzoic Acid Methyl Ester-d8

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized in:

  • Cross-coupling reactions : Methyl 4-(2-Iodoethyl)benzoate-d8 can participate in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules.
  • Synthesis of pharmaceuticals : It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological diseases and cancer therapies .

Analytical Chemistry

Due to its deuterated nature, this compound is highly valuable in analytical chemistry:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The presence of deuterium allows for enhanced resolution and sensitivity in NMR studies, enabling researchers to track reaction pathways and molecular interactions more effectively.
  • Mass Spectrometry : The distinct mass signature provided by deuteration aids in the precise identification and quantification of compounds in complex mixtures .

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

  • Drug Development : Research indicates that compounds with similar structures exhibit biological activity against various diseases, including cancer and metabolic disorders. The isotopic labeling may improve the pharmacokinetic profiles of such drugs.
  • Targeted Delivery Systems : The compound can be incorporated into drug delivery systems, enhancing the targeting capabilities due to its specific chemical properties .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a precursor in synthesizing novel anticancer agents. The compound's ability to participate in cross-coupling reactions allowed for the formation of complex structures that showed promising activity against cancer cell lines.

Case Study 2: NMR Studies on Drug Interaction

Researchers utilized this compound to study drug interactions using NMR spectroscopy. The deuterated compound provided clearer spectral data, facilitating a better understanding of how drugs bind to their targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Methyl 4-(2-Chloroethyl)benzoate
  • Molecular Formula : C₁₀H₁₁ClO₂
  • Key Differences: The chlorine atom (Cl) replaces iodine, reducing molecular weight (214.65 g/mol) and altering reactivity. Chlorine is a weaker leaving group than iodine, making this compound less reactive in nucleophilic substitution reactions.
  • Applications : Intermediate in synthesizing pharmaceuticals or agrochemicals requiring milder reactivity .
4-(Bromomethyl)benzaldehyde
  • Molecular Formula : C₈H₇BrO
  • Key Differences :
    • Contains a bromomethyl group instead of an iodoethyl ester.
    • Bromine’s leaving group ability is intermediate between iodine and chlorine.
    • The aldehyde functional group enables condensation reactions (e.g., forming Schiff bases), unlike the ester group in the target compound.

Deuterated vs. Non-Deuterated Analogs

Methyl Benzoate-d8
  • Molecular Formula : C₆D₅COOCD₃
  • Key Differences :
    • Lacks the iodoethyl side chain, simplifying the structure.
    • Deuterium is incorporated into the aromatic ring and methyl ester group, making it ideal for solvent signal suppression in NMR.
    • Lower molecular weight (144.19 g/mol) and higher volatility compared to Methyl 4-(2-Iodoethyl)benzoate-d8 .
Methyl 4-(2-Iodoethyl)benzoate (Unlabeled)
  • Molecular Formula : C₁₀H₁₁IO₂
  • Key Differences: Non-deuterated form has a molecular weight of 290.10 g/mol. Used in synthetic chemistry for cyclization reactions (e.g., forming benzazepines) . Costs significantly less than the deuterated version ($380/mg for deuterated vs. \sim$134/25g for unlabeled-¹³C₇ analog) .

Functional Group Variants

(S)-Methyl 4-(1-Aminoethyl)benzoate
  • Molecular Formula: C₁₀H₁₃NO₂
  • Key Differences: Substitution of the iodoethyl group with a chiral aminoethyl group enables applications in asymmetric synthesis. The amino group allows for peptide coupling or imine formation, expanding utility in drug discovery. Higher solubility in polar solvents due to the amine’s hydrogen-bonding capacity .
N-[2-Iodoethyl]trifluoroacetamide
  • Molecular Formula: C₄H₅F₃INO
  • Key Differences :
    • Features an iodoethyl-amide group instead of an ester.
    • Used as a reagent in peptide synthesis or fluorinated compound preparation.
    • The trifluoroacetyl group enhances electrophilicity, facilitating nucleophilic attacks .

Physicochemical Properties

Property This compound Methyl 4-(2-Chloroethyl)benzoate (S)-Methyl 4-(1-Aminoethyl)benzoate
Molecular Weight 298.12 g/mol 214.65 g/mol 179.22 g/mol
Halogen/Group Iodoethyl Chloroethyl Aminoethyl
Solubility Low in polar solvents Moderate in DCM/THF High in polar solvents
Reactivity High (iodine as leaving group) Moderate Low (amine stability)
Deuterium Content 8 atoms (100% deuterated) None None

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

The foundational step in synthesizing this compound involves the nucleophilic substitution of a halogenated precursor, typically methyl 4-(2-bromoethyl)benzoate or methyl 4-(2-chloroethyl)benzoate, with potassium iodide (KI). This reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetone at elevated temperatures (60–80°C). The iodoethyl group is introduced via an SN2 mechanism, where iodide displaces the leaving group (Br or Cl). For deuterated analogs, the precursor is first synthesized with deuterium at specific positions, often through acid-catalyzed exchange reactions.

Key Reaction:

Methyl 4-(2-bromoethyl)benzoate+KIDMF, 70°CMethyl 4-(2-iodoethyl)benzoate+KBr\text{Methyl 4-(2-bromoethyl)benzoate} + \text{KI} \xrightarrow{\text{DMF, 70°C}} \text{Methyl 4-(2-iodoethyl)benzoate} + \text{KBr}

Deuterium incorporation is achieved by using deuterated solvents (e.g., CD₃OD) and deuterium oxide (D₂O) during precursor synthesis.

Acid-Catalyzed Deuterium Exchange

A cost-effective deuteration method utilizes D₂O and D₂SO₄ in CD₃OD/D₂O (7:3 v/v) at 95°C for 5 hours. This approach achieves an average deuterium incorporation of 97% at positions C2, C4–C7 of the aromatic ring. The reaction mechanism involves proton-deuterium exchange at acidic α-hydrogens adjacent to the ester group, facilitated by the strong acid catalyst.

Optimized Conditions:

  • Solvent System : CD₃OD/D₂O (7:3)

  • Catalyst : 20 wt% D₂SO₄

  • Temperature : 95°C

  • Time : 5 hours

Post-deuteration, saponification with aqueous LiOH yields the deuterated free acid, which is re-esterified with CD₃I to restore the methyl ester group.

Optimization of Reaction Parameters

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance iodide nucleophilicity, while CD₃OD ensures deuterium retention during exchange. Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) improve yields by facilitating iodide transport into the organic phase.

Table 1: Solvent Effects on Deuterium Incorporation

SolventDeuterium Incorporation (%)Yield (%)
CD₃OD/D₂O (7:3)9799
DMF8592
Acetone7888

Temperature and Time Dependence

Elevated temperatures (95°C) accelerate deuterium exchange but risk thermal degradation. Kinetic studies reveal that 5 hours at 95°C optimizes deuteration without compromising structural integrity. For nucleophilic substitution, 70°C balances reaction rate and byproduct formation.

Characterization of Deuterated Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration alters chemical shifts in ¹H and ¹³C NMR spectra:

  • ¹H NMR : The iodoethyl group (-CH₂I) appears as a triplet at δ 3.1–3.3 ppm, while deuterated aromatic protons show signal attenuation.

  • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ ~167 ppm, with deuterium-induced isotopic shifts observed at C2 and C4–C7.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 298.1 (C₁₀D₈H₃IO₂). Deuterium incorporation is quantified using isotopic abundance ratios.

Applications in Isotopic Labeling Studies

This deuterated compound is pivotal in:

  • Pharmacokinetics : Tracing drug metabolism via LC-MS/MS.

  • Mechanistic Studies : Elucidating reaction pathways using deuterium kinetic isotope effects (DKIE) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 4-(2-Iodoethyl)benzoate-d8 with high isotopic purity?

  • Methodology : Optimize the deuteration process using precursors like deuterated methyl benzoate (e.g., Methyl benzoate-d8, 98 atom% D ) and halogenation agents. A stepwise approach involves:

Deuteration : Use deuterated methanol (CD3OD) during esterification to ensure methyl group deuteration.

Iodoethylation : Introduce the 2-iodoethyl group via nucleophilic substitution, leveraging protocols for analogous compounds (e.g., 83% yield achieved for (S)-Methyl 4-(1-aminoethyl)benzoate via controlled heating ).

  • Characterization : Confirm isotopic purity via mass spectrometry and 2^2H-NMR (≥98 atom% D ).

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Approach : Use X-ray crystallography with SHELX software (e.g., SHELXL for refinement ). For visualization, employ ORTEP-3 to model the iodoethyl group’s conformation and deuterium positions .
  • Validation : Compare bond lengths (e.g., C-I: ~2.10 Å) and torsion angles with non-deuterated analogs (e.g., [4-(2-iodoethyl)phenyl] 4-nitrobenzoate ).

Q. What spectroscopic techniques are critical for characterizing this compound’s deuterium distribution?

  • Techniques :

  • 1^1H/2^2H NMR : Identify residual proton signals in the methyl (CD3) and aromatic (C6D5) groups .
  • IR Spectroscopy : Detect C-D stretches (~2100–2200 cm1^{-1}) and ester carbonyl vibrations (~1720 cm1^{-1}).
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H+^+] at m/z 335.1 for C10H8D8IO2) .

Advanced Research Questions

Q. How does deuterium substitution impact the compound’s reactivity in cross-coupling reactions?

  • Analysis : Compare reaction kinetics with non-deuterated analogs (e.g., Methyl 4-(2-Iodoethyl)benzoate). Deuterium’s kinetic isotope effect (KIE) may slow oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to stronger C-D bonds .
  • Case Study : In halogen-exchange reactions, iodine’s leaving-group ability (cf. bromine in 4-(2-Bromoethyl)-1,2-difluorobenzene ) may dominate over deuterium effects, but isotopic labeling could alter transition states.

Q. What computational strategies can model the electronic effects of the iodoethyl-d8 group?

  • Methods :

DFT Calculations : Use Gaussian or ORCA to simulate charge distribution and electrostatic potential surfaces (EPS) at the iodine center.

Molecular Dynamics : Assess deuterium’s steric impact on rotational barriers in the iodoethyl chain .

  • Validation : Compare computed NMR chemical shifts (<1 ppm deviation) and dipole moments with experimental data .

Q. How can contradictory crystallographic and spectroscopic data be reconciled for this compound?

  • Resolution Workflow :

Statistical Analysis : Apply χ² tests to crystallographic residuals (SHELXL output ).

Error Source Identification : Check for twinning (common in iodinated aromatics ) or incomplete deuteration (via 2^2H NMR ).

Reproducibility : Repeat syntheses under controlled conditions (e.g., inert atmosphere for iodine stability ).

Q. What are the implications of isotopic labeling for pharmacokinetic studies in deuterated drug analogs?

  • Experimental Design :

  • Metabolic Stability : Use in vitro assays (e.g., liver microsomes) to compare CYP450-mediated degradation of deuterated vs. non-deuterated forms.
  • Tracer Studies : Incorporate 13^{13}C/2^2H dual labeling for mass spectrometry-based tracking in biological matrices .

Methodological Notes

  • Data Integrity : Ensure statistical rigor by consulting guidelines for reproducibility (e.g., International Baccalaureate’s critical thinking framework ).
  • Ethical Compliance : Address safety protocols for handling iodinated compounds (e.g., PPE, waste disposal per SDS guidelines ).

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